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Compound of Interest

Compound Name: H-Tyr-phe-met-arg-phe-NH2
CAS No.: 99414-63-8
Cat. No.: B3030873
Get Quote
. J

Context: FMRFamide-Related Peptides (FaRPs) & Opioid Modulation Primary Application:
Radiolabeling, Receptor Binding, and Antiopiate Research

Executive Summary & ldentity

H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRF-NH:) is a synthetic pentapeptide analog of the naturally
occurring molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2).

While FMRFamide is the parent compound discovered in the clam Macrocallista nimbosa, it
lacks a tyrosine (Tyr) or histidine (His) residue, making it difficult to radiolabel using standard
lodination techniques (e.g., 125I). The Tyr-FMRFamide analog was developed specifically to
overcome this limitation, serving as a high-affinity, iodinatable ligand for Radioimmunoassays
(RIA) and receptor binding characterization. Beyond its utility as a tracer, it exhibits distinct
biological activity, acting as a neuromodulator in both invertebrate (cardioexcitatory) and
mammalian (antiopiate) systems.
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Property Details

Sequence Tyr-Phe-Met-Arg-Phe-NHz (YFMRF-NH2)
Molecular Weight ~776.9 g/mol

Parent Peptide FMRFamide (Phe-Met-Arg-Phe-NH2)

o N-terminal Tyrosine extension (allows 125l
Key Modification _
labeling)

] - Radioligand for FaRP receptors; Antiopiate
Primary Utility n
researc

History & Discovery: The "Tracer" Necessity

The history of Tyr-FMRFamide is inextricably linked to the discovery of FMRFamide and the
technical requirements of 1970s-80s neurobiology.

The Parent Discovery (1977)

In 1977, Price and Greenberg isolated a cardioexcitatory substance from the ganglia of the
clam Macrocallista nimbosa. They identified it as the tetrapeptide Phe-Met-Arg-Phe-NH:2
(FMRFamide).[1] This discovery launched the field of FMRFamide-related peptides (FaRPs),
which were subsequently found across the animal kingdom, from nematodes to mammals.

The "Tyrosine Problem" & The Analog Solution

To study the distribution and binding of FMRFamide, researchers needed a sensitive
Radioimmunoassay (RIA). However, the native FMRFamide sequence contains no Tyrosine
residue, which is required for electrophilic substitution of lodine-125 (the standard radioisotope
for peptide tracking).

e The Innovation: Researchers synthesized Tyr-FMRFamide (YFMRF-NH2).

e The Logic: The N-terminal extension provided a phenol group (on Tyrosine) for iodination
without significantly disrupting the C-terminal "RFamide” pharmacophore, which is critical for
receptor binding.
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 Validation: Early binding studies confirmed that 125]-YFMRF-NH2 bound to FMRFamide
receptors with high affinity, validating it as the standard tracer for the field.

Biological Mechanisms & Signaling

Tyr-FMRFamide is not merely a passive tracer; it is a bioactive peptide that interacts with
specific ion channels and G-protein coupled receptors (GPCRS).

Invertebrate Physiology (Mollusks)

In mollusks, FMRFamide and its analogs (including Tyr-FMRFamide) act as cardioexcitatory
agents. They bind to FaNaC (FMRFamide-gated Sodium Channels), a distinct class of
amiloride-sensitive epithelial Na+ channels (ENaC/DEG family).

e Mechanism: Binding triggers a rapid influx of Na+, causing depolarization and muscle
contraction.

Mammalian Physiology (Antiopiate Activity)

In mammals, FaRPs (including Tyr-FMRFamide) are functionally categorized as anti-opioids.

o Effect: They reverse morphine-induced analgesia and can precipitate abstinence syndromes
in morphine-dependent subjects.

» Receptor: They interact with NPFF receptors (Neuropeptide FF receptors, specifically
NPFFR1 and NPFFR2), which modulate opioid receptor signaling downstream, rather than
binding directly to the Mu-opioid receptor.

o ASIC Modulation: Recent studies (e.g., 2018) indicate Tyr-FMRFamide modulates ASIC1b
(Acid-Sensing lon Channel 1b), slowing desensitization, highlighting a role in pain and
mechanosensation.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the dual signaling pathways of Tyr-FMRFamide in invertebrate
vs. mammalian systems.
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Figure 1: Dual signaling pathways of Tyr-FMRFamide in invertebrate (FaNaC-mediated) and
mammalian (NPFF/ASIC-mediated) systems.

Experimental Protocols

As a Senior Application Scientist, | recommend the following protocols for utilizing Tyr-
FMRFamide. These are designed to ensure data integrity and reproducibility.

lodination Protocol (Chloramine-T Method)

Purpose: To create the radioligand 125I-YFMRF-NH: for binding assays. Critical Control: The
Methionine (Met) residue is susceptible to oxidation.[2][3][4][5][6] The reaction time must be
strictly limited to prevent the formation of Met-sulfoxide, which destroys biological activity.

Reagents:
e Peptide: 10 pg Tyr-FMRFamide in 10 pL 0.5M Phosphate Buffer (pH 7.4).
o Radioisotope: 0.5 mCi Nal125I.

e Oxidant: Chloramine-T (1 mg/mL in buffer).
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Stop Solution: Sodium Metabisulfite (1 mg/mL).

Step-by-Step Workflow:

Mix: Add Nal125I to the peptide solution.
Initiate: Add 10 pL Chloramine-T.

Incubate: React for exactly 15-30 seconds at room temperature. (Do not exceed 30s to
protect Met).

Terminate: Immediately add 10 pL Sodium Metabisulfite to quench the reaction.

Purification: Separate labeled peptide from free iodine using a C18 Sep-Pak cartridge or
HPLC (Acetonitrile/TFA gradient).

Receptor Binding Assay (Membrane Preparation)

Purpose: To determine affinity (

) of FaRPs using the tracer.

Preparation: Homogenize tissue (e.g., rat brain or snail ganglia) in 50 mM Tris-HCI (pH 7.4).
Centrifuge at 40,000 x g to isolate membranes.

Incubation:

o Mix 100 pL Membrane suspension.

o Add 50 pL 125I-YFMRF-NHz (~50 pM final).

o Add 50 pL unlabeled competitor (for non-specific binding).

Equilibrium: Incubate for 60 min at 4°C (reduces enzymatic degradation).

Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce
binding to the filter).

Counting: Measure radioactivity in a gamma counter.
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Figure 2: Critical workflow for Chloramine-T iodination of Tyr-FMRFamide, emphasizing the

protection of the Methionine residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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